Norpseudoephedrine

概要

説明

Norpseudoephedrine, also known as cathine, is a psychoactive compound belonging to the phenethylamine and amphetamine chemical classes. It is naturally found in the shrub Catha edulis, commonly known as khat. This compound acts as a stimulant and has been used as an appetite suppressant. It is structurally similar to ephedrine and pseudoephedrine, with a molecular formula of C9H13NO and a molar mass of 151.209 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: Norpseudoephedrine can be synthesized through various methods. One efficient biocatalytic strategy involves a two-step cascade reaction. The first step uses an ®-selective thiamine diphosphate-dependent carboligase, followed by an (S)- or ®-selective ω-transaminase, resulting in the formation of this compound with high optical purity . Another method involves the asymmetric transfer hydrogenation of a prochiral cyclic sulfamidate imine using chiral rhodium complexes .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as the khat plant. The plant material is processed to isolate the active alkaloids, which are then purified to obtain this compound .

化学反応の分析

Types of Reactions: Norpseudoephedrine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products:

Oxidation: Produces ketones or aldehydes.

Reduction: Yields alcohols.

Substitution: Results in substituted phenethylamines.

科学的研究の応用

Appetite Suppression and Weight Loss

Norpseudoephedrine has been primarily investigated for its efficacy as an appetite suppressant and weight loss agent. Research indicates that it acts on the central nervous system, influencing food intake and energy expenditure.

Clinical Studies

A multicenter, double-blind, placebo-controlled study involving 241 overweight or obese patients assessed the weight-lowering effects of this compound over 24 weeks. The results indicated that all doses of this compound (16 mg, 32 mg, and 53.3 mg) resulted in significantly greater weight loss compared to placebo (6.5 kg, 6.2 kg, and 9.1 kg respectively versus 2.4 kg for placebo) with a notable percentage of patients achieving more than 5% or 10% weight loss .

Neurological Effects

This compound's influence on neuronal activity has been explored as well. Research has shown that it can induce changes in the firing rates of neurons within the NAcSh, suggesting potential implications for mood regulation and cognitive function.

Case Studies

In one study, researchers utilized intra-NAcSh infusions of dopamine antagonists to assess the role of dopamine receptors in mediating this compound's effects on feeding behavior. The findings revealed that both D1 and D2 dopamine receptors were involved in this compound-induced suppression of food intake and weight loss .

Dependence and Psychosis

While this compound has beneficial applications, it is essential to acknowledge potential risks associated with its use. Some studies have reported cases of dependence and psychosis linked to its consumption, particularly at high doses or prolonged use . These findings highlight the need for careful monitoring when using this compound as a therapeutic agent.

Comparative Efficacy

The following table summarizes findings from various studies regarding the efficacy of this compound compared to other appetite suppressants:

| Study | Population | Dosage | Weight Loss (kg) | Significance |

|---|---|---|---|---|

| Kalyanasundar et al., 2020 | Rats | N/A | Significant reduction observed | p < 0.01 |

| Hauner et al., 2017 | Humans (n=241) | 16 mg | 6.5 ± 4.2 kg | p < 0.01 |

| Hauner et al., 2017 | Humans (n=241) | 32 mg | 6.2 ± 4.7 kg | p < 0.01 |

| Hauner et al., 2017 | Humans (n=241) | 53.3 mg | 9.1 ± 5.4 kg | p < 0.01 |

作用機序

Norpseudoephedrine exerts its effects by acting as a norepinephrine and dopamine releasing agent. It stimulates α1-adrenergic receptors, leading to increased release of norepinephrine and dopamine in the brain. This results in enhanced alertness, reduced appetite, and increased energy levels. The compound also modulates neuronal activity in the nucleus accumbens shell, a brain region associated with reward and motivation .

類似化合物との比較

Ephedrine: Similar stimulant effects but with a different stereochemistry.

Pseudoephedrine: Used as a decongestant with a slightly different mechanism of action.

Cathinone: A more potent stimulant found in khat.

Norephedrine: Another stimulant with similar properties but different stereochemistry

Uniqueness: Norpseudoephedrine is unique due to its specific stereochemistry, which influences its pharmacological effects. It has a lower potency compared to cathinone but is still effective as an appetite suppressant and stimulant. Its natural occurrence in khat and its specific interaction with dopamine and norepinephrine receptors also distinguish it from other similar compounds .

生物活性

Norpseudoephedrine (NPE), also known as cathine, is a compound derived from the khat plant, which has been investigated for its biological activity, particularly in relation to weight loss and appetite suppression. This article reviews the pharmacological effects, mechanisms of action, and relevant clinical findings associated with NPE.

This compound primarily exerts its effects through interactions with adrenergic and dopaminergic systems. It acts as a releaser of norepinephrine , which can enhance alertness and energy expenditure. Additionally, research indicates that NPE influences dopamine D1 and D2 receptors in the nucleus accumbens shell (NAcSh), a critical area for reward processing and appetite regulation. Studies have shown that blocking these receptors can reverse the anorectic effects of NPE, suggesting their involvement in its mechanism of action .

Key Findings on Mechanisms

- Dopamine Receptor Interaction : NPE induces weight loss by modulating neuronal activity in the NAcSh, where it enhances locomotor activity and wakefulness .

- Adrenergic Activity : The compound also interacts with α1-adrenergic receptors, contributing to its stimulant effects .

Clinical Efficacy and Safety

A randomized controlled trial involving 241 overweight and obese participants assessed the efficacy and safety of NPE over 24 weeks. Participants received varying doses (16 mg, 32 mg, 53.3 mg) along with lifestyle interventions. Results indicated significant weight loss across all treatment groups compared to placebo:

| Dose of Cathine | Mean Weight Loss (kg) | Percentage Losing >5% Weight | Percentage Losing >10% Weight |

|---|---|---|---|

| Placebo | 2.4 ± 4.4 | - | - |

| 16 mg | 6.5 ± 4.2 | 54.4% | 24.6% |

| 32 mg | 6.2 ± 4.7 | 52.5% | 23.0% |

| 53.3 mg | 9.1 ± 5.4 | 70.0% | 36.7% |

Statistical analyses confirmed that all doses of NPE resulted in significantly greater weight loss compared to placebo (p < 0.01). Heart rate increases were observed but no serious adverse reactions were reported .

Adverse Effects

While NPE is generally considered safe for use in weight management, some adverse effects have been documented:

- Increased Heart Rate : Dose-dependent increases were noted during trials.

- Dyskinesias : Case studies have reported persistent dyskinetic syndromes associated with NPE use, highlighting potential neurological risks .

- Psychological Effects : Reports of euphoria and insomnia suggest a risk for dependence and psychosis at higher doses .

Case Studies

Two notable case histories highlighted the development of dyskinetic syndromes in previously healthy individuals following NPE administration:

- Case Study A : A patient developed spasmodic torticollis after using NPE for weight management.

- Case Study B : Another individual experienced cranial dystonia linked to prolonged use of the compound.

These cases underscore the importance of monitoring neurological side effects during treatment with NPE .

特性

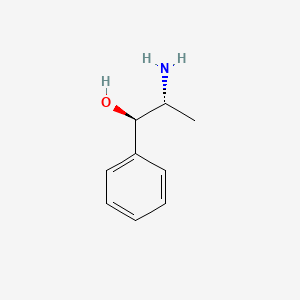

IUPAC Name |

(1R,2R)-2-amino-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3/t7-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNKOYKMWOXYQA-APPZFPTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C1=CC=CC=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001045718 | |

| Record name | (-)-Norpseudoephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Freely soluble in water and alcohol | |

| Record name | PHENYLPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6485 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The mechanism of action of phenylpropanolamine has not been conclusively determined. The drug may directly stimulate adrenergic receptors but probably indirectly stimulates both A- and B-adrenergic receptors by releasing norepinephrine from its storage sites. It is believed that B-adrenergic effects result from stimulation of cyclic adenosine 3',5'-monophosphate (AMP) production by activation of the enzyme adenyl cyclase, whereas A-adrenergic effects result from inhibition of adenyl cyclase activity. With prolonged use or too frequent administration, indirectly acting sympathomimetics may deplete norepinephrine in sympathetic nerve endings and tachyphylaxis may develop. Tachyphylaxis induced by one indirectly acting sympathomimetic may result in refractoriness to other drugs of the same class. /Phenylpropanolamine hydrochloride/, Whether the alpha1- and alpha2-adrenoceptor mediated increases in diastolic blood pressure effected by phenylpropanolamine and its enantiomers are altered by, or independent of beta2-mediated vasodilation, or beta2-adrenoceptor blockade were studied in pithed rats. The pressor responses were enhanced in the presence of the antagonist ICI-118551 and diminished in the presence of albuterol. It was concluded that each form of phenylpropanolamine possesses the intrinsic ability to interact with all of the adrenoceptors in the system used and that the interaction with those adrenoceptors determines the net increase in diastolic blood pressure that follows the intravenous administration of the compounds. These findings have a bearing on the recent controversy regarding the use of beta-blocking agents in the treatment of overdosage of phenylpropanolamine. | |

| Record name | PHENYLPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6485 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, crystalline powder | |

CAS No. |

37577-07-4, 14838-15-4 | |

| Record name | (-)-Norpseudoephedrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37577-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norpseudoephedrine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037577074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, .alpha.-[(1R)-1-aminoethyl]-, (.alpha.S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, .alpha.-[(1R)-1-aminoethyl]-, (.alpha.R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (-)-Norpseudoephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-(±)-α-(1-aminoethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-[(1R)-1-Aminoethyl]-(αR)-benzenemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORPSEUDOEPHEDRINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ0FVC4PXS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENYLPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6485 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

101-101.5 °C, Solid. Mol wt: 187.69, mp: 194 °C. Soluble in water. /Hydrochloride/ | |

| Record name | PHENYLPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6485 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。